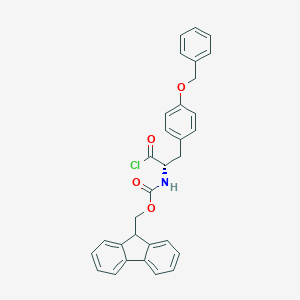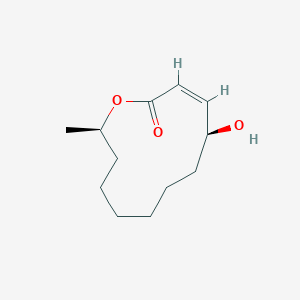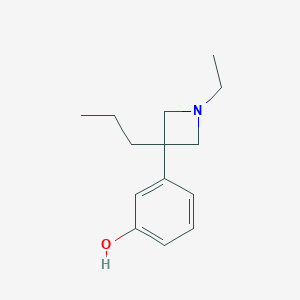
3-(1-ethyl-3-propylazetidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with ethyl and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups .
Aplicaciones Científicas De Investigación
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the azetidine ring may interact with receptors or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
Uniqueness
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
19832-37-2 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(1-ethyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
Clave InChI |
VTGRLWVHXLIUOC-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
SMILES canónico |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
| 19832-37-2 | |
Sinónimos |
3-(1-Ethyl-3-propyl-3-azetidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


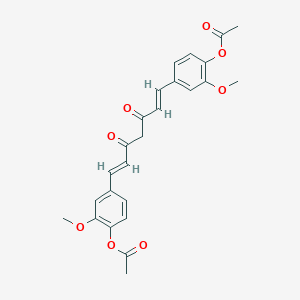
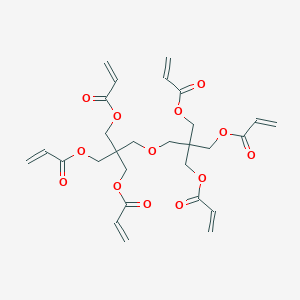
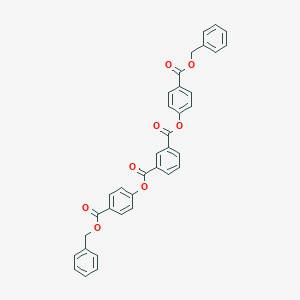
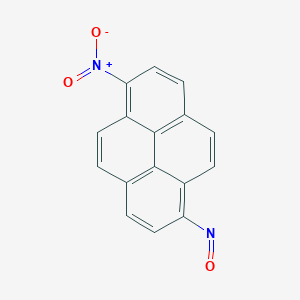

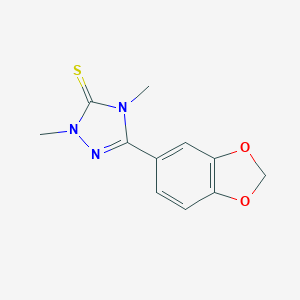
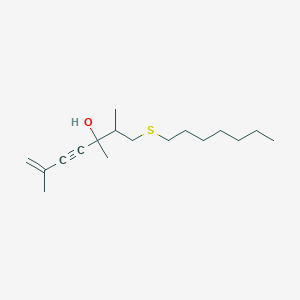
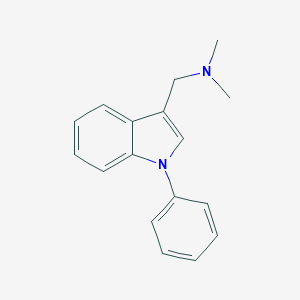
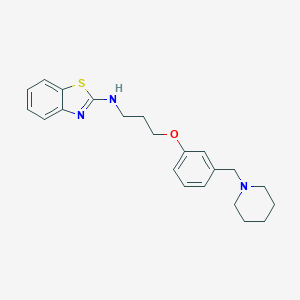
![N-[(2-bromophenyl)methyl]dodecanamide](/img/structure/B12383.png)
